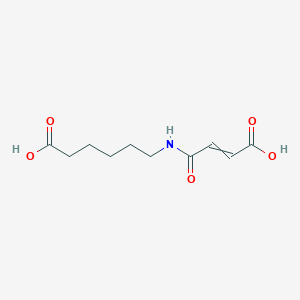

N-(5-Carboxypentyl)maleamic acid

Description

Contextualization within the Maleamic Acid Compound Class

Maleamic acids are a class of organic compounds characterized as the monoamide derivatives of maleic acid. ontosight.ai They are generally formed through the ring-opening reaction of maleic anhydride (B1165640) with ammonia (B1221849) or a primary amine. wikipedia.org This reaction results in a molecule containing both a carboxylic acid group and an amide group, linked by a cis-configured carbon-carbon double bond (HOOC-CH=CH-CONH-R). ontosight.ai

The defining features of maleamic acids include their planar structure, which is often stabilized by an intramolecular hydrogen bond between the amide and carboxyl groups. ontosight.ainih.gov This structural arrangement influences their reactivity and physical properties. Maleamic acids are often crystalline solids soluble in water and organic solvents. ontosight.ai They are noted for their reactivity, particularly their susceptibility to pH-dependent hydrolysis and their ability to undergo cyclodehydration to form the corresponding maleimides. nih.govresearchgate.net

Table 1: General Properties of Maleamic Acid

| Property | Description | Reference |

|---|---|---|

| Chemical Formula | C4H5NO3 | nih.gov |

| Molar Mass | 115.088 g·mol−1 | wikipedia.org |

| Appearance | White crystalline solid | ontosight.ai |

| Key Functional Groups | Carboxylic acid, Amide | ontosight.ai |

| Configuration | cis-configuration around the C=C double bond | ontosight.ai |

| Synthesis | Reaction of maleic anhydride with ammonia or an amine | wikipedia.org |

Historical Development of Research on N-Substituted Maleamic Acids

Research into N-substituted maleamic acids has evolved significantly over the decades, driven by their utility as precursors for N-substituted maleimides, a class of compounds with broad applications. Early studies, such as those in the 1960s, focused on the fundamental synthesis and characterization of various maleamic acids and their subsequent conversion to maleimides through dehydration. acs.orggoogle.com

Later research shifted towards optimizing the synthesis of N-substituted maleamic acids to achieve higher yields and purity under milder conditions. core.ac.uk For instance, the use of acetic acid as a solvent was found to be highly efficient for the reaction between an amine and maleic anhydride. google.com In recent years, the focus has expanded to include the unique chemical properties of the maleamic acid linkage itself. Researchers have investigated the pH-dependent hydrolysis of these compounds, exploring their potential as acid-sensitive linkers or "caging" groups in smart delivery systems for therapeutic agents. researchgate.netrsc.org The kinetics of hydrolysis and the influence of various substituents on the double bond have become areas of intense study, revealing that the stability and cleavage selectivity can be finely tuned. researchgate.netrsc.org

Significance of the Carboxypentyl Moiety in Functional Design and Chemical Reactivity

The defining feature of N-(5-Carboxypentyl)maleamic acid is the N-substituent: a carboxypentyl group. This moiety consists of a five-carbon aliphatic chain with a terminal carboxylic acid group (- (CH₂)₅-COOH). Its incorporation into the maleamic acid structure is a deliberate design choice that imparts specific functionalities.

Bifunctionality : The presence of the carboxypentyl group introduces a second carboxylic acid into the molecule, making this compound a bifunctional compound. This design is crucial for applications in crosslinking and conjugation chemistry. One carboxyl group (from the maleamic acid portion) can be involved in cyclization to a maleimide (B117702), while the terminal carboxyl group on the pentyl chain remains available for reaction with other functional groups, such as amines, to form stable amide bonds.

Spacer Arm : The five-carbon pentyl chain acts as a flexible spacer arm. In applications like bioconjugation, such a spacer can mitigate steric hindrance between two conjugated molecules, for example, between a protein and a reporter molecule, ensuring that the biological activity of the protein is retained.

Modulation of Physicochemical Properties : The carboxylate moiety is a significant pharmacophore that can influence properties like solubility and interaction with biological targets. nih.gov The aliphatic chain increases the lipophilic character of the molecule, while the terminal carboxyl group enhances hydrophilicity, particularly in its ionized carboxylate form. This balance is critical in the design of molecules for biological systems.

Chemical Reactivity : The chemical reactivity of this compound is twofold. The maleamic acid portion can undergo cyclization to form N-(5-carboxypentyl)maleimide, a derivative widely used for its ability to covalently bond with thiol groups on proteins and peptides. sigmaaldrich.com The terminal carboxylic acid provides a second reactive site, which can be activated for esterification or amidation, allowing the molecule to be tethered to various substrates or molecules.

Table 2: Functional Groups in this compound and their Significance

| Functional Group | Location | Significance in Functional Design |

|---|---|---|

| Maleamic Acid | Core structure | Precursor to the thiol-reactive maleimide group; provides an acid-labile linkage. |

| Carboxylic Acid (Terminal) | End of the pentyl chain | Provides a second reactive handle for conjugation; enhances water solubility. |

| Alkyl Chain (Pentyl) | Spacer between functional groups | Provides flexibility and reduces steric hindrance between conjugated entities. |

Overview of Key Research Domains

The unique structural attributes of this compound and its corresponding maleimide derivative make them valuable in several key research domains:

Bioconjugation and Medicinal Chemistry : The maleimide derived from this compound is a cornerstone reagent in bioconjugation. It is used to create stable linkages with cysteine residues in proteins for applications such as antibody-drug conjugates (ADCs), protein labeling with fluorescent dyes, and immobilizing enzymes onto surfaces. The terminal carboxyl group allows for the prior attachment of drugs, probes, or other molecules, making it a heterobifunctional crosslinker.

Polymer Chemistry and Materials Science : In polymer science, maleimides are used to synthesize thermally stable polymers and to functionalize existing polymers. The reversible nature of the Diels-Alder reaction between furan (B31954) and maleimide groups has been exploited to create self-healing polymers. tandfonline.com Furthermore, the pH-sensitivity of the maleamic acid linkage is being explored for the development of "smart" materials, such as hydrogels that release an encapsulated agent in response to a weakly acidic environment, which is characteristic of tumor microenvironments or intracellular compartments. researchgate.netrsc.org

Synthetic Organic Chemistry : As a chemical intermediate, this compound is a versatile building block for synthesizing a range of more complex molecules, leveraging its two distinct carboxylic acid functionalities and the reactive double bond.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO5 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

6-(3-carboxyprop-2-enoylamino)hexanoic acid |

InChI |

InChI=1S/C10H15NO5/c12-8(5-6-10(15)16)11-7-3-1-2-4-9(13)14/h5-6H,1-4,7H2,(H,11,12)(H,13,14)(H,15,16) |

InChI Key |

OHQFLBMAHZJOJA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N 5 Carboxypentyl Maleamic Acid and Its Derivatives

Direct Synthesis Approaches from Maleic Anride and Amines

The most straightforward method for synthesizing N-(5-Carboxypentyl)maleamic acid involves the direct reaction between maleic anhydride (B1165640) and an amine, in this case, 6-aminocaproic acid. This reaction is a classic example of nucleophilic acyl substitution at a carbonyl carbon of the anhydride.

Amidation Reactions and Reaction Conditions (e.g., Solvent Systems, Temperature)

The formation of the maleamic acid occurs through the nucleophilic attack of the primary amine group of 6-aminocaproic acid on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring. fsu.eduzbaqchem.com This amidation reaction is typically conducted at room temperature. tandfonline.com

A variety of solvents can be employed for this synthesis. While traditional organic solvents have been used, recent research has focused on greener alternatives such as ethyl lactate (B86563) and 2-methyl THF. geneseo.edugeneseo.edu The choice of solvent can influence the reaction rate and the ease of product isolation. In some instances, the reaction can be carried out under solvent-free conditions, particularly with the application of microwave irradiation. nih.gov

The reaction temperature is a critical parameter that is generally kept mild to selectively obtain the maleamic acid. Elevated temperatures, often in the presence of a dehydrating agent, can promote the subsequent cyclization to form the corresponding maleimide (B117702). fsu.edu

Table 1: Reaction Conditions for the Synthesis of N-substituted Maleamic Acids

| Parameter | Condition | Rationale |

| Reactants | Maleic Anhydride, Primary Amine (e.g., 6-aminocaproic acid) | Formation of the amide bond via nucleophilic attack. zbaqchem.com |

| Solvent | Ethyl lactate, 2-methyl THF, Acetic Acid, or solvent-free | Provides a medium for the reaction; green solvents are preferred for sustainability. geneseo.edugeneseo.edusciopen.com |

| Temperature | Room Temperature to Mild Heating | Favors the formation of the maleamic acid over the cyclized imide. fsu.edu |

| Reaction Time | Varies (minutes to hours) | Dependent on reactants, solvent, and temperature. |

Influence of Amine Structure on Reaction Efficiency

The efficiency of the amidation reaction is significantly influenced by the structure of the amine, specifically its nucleophilicity. The rate of reaction is dependent on the ability of the amine's lone pair of electrons to attack the electrophilic carbonyl carbon of the maleic anhydride. researchgate.net

Factors that affect the nucleophilicity of the amine, and thus the reaction efficiency, include:

Basicity: More basic amines are generally more nucleophilic. However, a very strong base might lead to side reactions.

Steric Hindrance: Bulky substituents on or near the amine group can hinder its approach to the anhydride, slowing down the reaction.

Electronic Effects: Electron-donating groups on the amine can enhance its nucleophilicity, while electron-withdrawing groups can decrease it.

For 6-aminocaproic acid, the primary aliphatic amine group is a good nucleophile, and the flexible alkyl chain minimizes steric hindrance, allowing for an efficient reaction with maleic anhydride under appropriate conditions.

Catalytic Approaches in Maleamic Acid Formation

To enhance reaction rates and yields, various catalytic methods have been explored for amidation reactions. While direct thermal condensation of carboxylic acids and amines is possible, it often requires high temperatures. mdpi.com

Application of Specific Catalysts for Enhanced Yields (e.g., Betaine)

Several catalysts have been shown to be effective in promoting amidation reactions. For the synthesis of maleanilic acids, which are structurally related to this compound, camphor-10-sulfonic acid has been utilized as a catalyst. geneseo.edu Boron-derived catalysts have also emerged as an efficient class for direct amidation, allowing for milder reaction conditions. mdpi.com Under microwave irradiation, silica (B1680970) gel can act as a solid support and catalyst for direct amidation of carboxylic acids. mdpi.com

While betaine (B1666868) (trimethylglycine) is known to participate in biological transmethylation reactions, its direct catalytic role in the amidation of maleic anhydride is not extensively documented in the reviewed literature. nih.gov However, its zwitterionic nature could potentially allow it to act as a proton shuttle or activate the reactants, a hypothesis that would require further investigation.

Mechanistic Analysis of Catalyzed Reaction Pathways

The mechanism of catalyzed amidation reactions depends on the nature of the catalyst.

Brønsted Acid Catalysis: Acid catalysts, such as camphor-10-sulfonic acid, can protonate the carbonyl oxygen of the maleic anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

Boron-Based Catalysis: Boronic acid catalysts are proposed to activate the carboxylic acid group (in the case of reacting a carboxylic acid with an amine), facilitating the formation of a tetrahedral intermediate. mdpi.com

Betaine's Potential Role: In a speculative catalytic cycle, the zwitterionic structure of betaine could facilitate the reaction. The carboxylate group of betaine could deprotonate the amine, increasing its nucleophilicity. Simultaneously, the quaternary ammonium (B1175870) group could interact with the maleic anhydride, stabilizing the transition state. However, it is important to note that the primary described mechanism for betaine's chemical utility is as a methyl donor in biological systems. nih.gov

Microwave-Assisted and Other Eco-Friendly Synthetic Strategies

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for maleamic acids and their derivatives. geneseo.edugeneseo.edu These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents. ijpsjournal.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. ijpsjournal.com The application of microwave irradiation can dramatically accelerate the reaction between maleic anhydride and amines, often leading to higher yields in a fraction of the time required for conventional heating. tandfonline.comnih.gov This rapid heating can also enable the use of solvent-free conditions, further enhancing the green credentials of the synthesis. nih.govrsc.org For instance, the synthesis of N-phenylsuccinimide, a related compound, from the corresponding anhydride and amine can be achieved in minutes using a domestic microwave oven. nih.gov

The use of biodegradable and renewable solvents, such as ethyl lactate, is another key aspect of eco-friendly synthetic strategies for maleamic acids. geneseo.edu

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Key Features |

| Direct Amidation | Simple, straightforward. | Can be slow, may require purification. | Room temperature, various solvents. tandfonline.com |

| Catalytic Synthesis | Faster reaction rates, potentially higher yields. | Catalyst may be expensive or require removal. | Use of acid or other catalysts to activate reactants. geneseo.edumdpi.com |

| Microwave-Assisted Synthesis | Very fast, high yields, often solvent-free. | Requires specialized equipment. | Rapid heating, reduced reaction times. tandfonline.comnih.gov |

Derivatization from Precursors and Analogous Compounds

The primary and most direct synthetic route to this compound involves the nucleophilic acyl substitution reaction between maleic anhydride and 6-aminocaproic acid. This reaction, a form of aminolysis, is typically efficient and proceeds under mild conditions to yield the desired product. The lone pair of electrons on the nitrogen atom of the amino group in 6-aminocaproic acid attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of a stable amide bond. This process simultaneously generates a free carboxylic acid group, resulting in the formation of this compound.

The reaction is often carried out in a suitable solvent, such as diethyl ether or acetic acid, and can achieve nearly quantitative yields. core.ac.uk The choice of solvent can influence the reaction rate and the ease of product isolation. For instance, conducting the reaction in a solvent where the product has limited solubility can facilitate its separation by simple filtration.

This compound and its analogs are themselves valuable precursors for the synthesis of other important compounds, most notably N-substituted maleimides. These maleimides are of significant interest due to their applications in bioconjugation, polymer chemistry, and materials science. The conversion of the maleamic acid to the corresponding maleimide is a dehydration reaction that results in the formation of a cyclic imide structure.

This cyclization is commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate (B1210297). core.ac.uk The reaction involves the intramolecular attack of the amide nitrogen on the newly formed carboxylic acid group, eliminating a molecule of water. The conditions for this dehydration must be carefully controlled to avoid side reactions and ensure a high yield of the desired maleimide.

Optimization of Synthetic Scalability for Research Applications

The scalability of the synthesis of this compound is a critical consideration for its practical application in research, where varying quantities of the compound may be required. The optimization of this process focuses on achieving high yields, purity, and cost-effectiveness, while minimizing reaction times and energy consumption. Key parameters that are typically optimized include reaction temperature, reaction time, and the choice of solvent.

Research on analogous N-carboxymethyl maleamic acids provides valuable insights into the optimization of these parameters. Studies have shown that the reaction time and temperature have a significant impact on the product yield. For instance, in the synthesis of N-carboxymethyl maleamic acid, optimal yields were achieved at room temperature with a reaction time of two hours. core.ac.uk Increasing the reaction time beyond this did not lead to an improvement in yield, and elevating the temperature was found to potentially decrease the yield due to increased solubility of the product in the solvent, making isolation less efficient. core.ac.uk

The following table summarizes the effect of reaction time and temperature on the yield of a representative N-carboxyalkyl maleamic acid synthesis, based on data from analogous compounds.

| Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) |

| 1 | Room Temperature | 92 |

| 2 | Room Temperature | 98 |

| 3 | Room Temperature | 97 |

| 2 | 40 | 90 |

| 2 | 60 | 85 |

For scaling up the synthesis for research applications, several factors need to be considered. The exothermic nature of the aminolysis reaction requires efficient heat dissipation, especially in larger reaction volumes, to maintain the optimal temperature and prevent side reactions. The choice of solvent becomes even more critical at a larger scale, impacting not only the reaction kinetics but also the ease of product isolation and purification. Solvents that allow for direct crystallization of the product are highly desirable as they can simplify the workup procedure and avoid the need for column chromatography, which can be cumbersome and costly at scale.

Chemical Reactivity and Transformation Pathways

Hydrolysis Mechanisms of Maleamic Acids

The hydrolysis of maleamic acids, including N-(5-Carboxypentyl)maleamic acid, is a well-documented process that is highly dependent on the pH of the surrounding medium. The presence of a neighboring carboxylic acid group plays a crucial role in the catalytic cleavage of the amide bond.

The hydrolysis of this compound is significantly accelerated through intramolecular nucleophilic catalysis by the adjacent carboxylic acid group. This process involves the attack of the carboxylate anion on the amide carbonyl carbon, leading to the formation of a cyclic anhydride (B1165640) intermediate, which is then rapidly hydrolyzed to maleic acid and 6-aminohexanoic acid. The efficiency of this intramolecular catalysis is highly sensitive to the geometry of the molecule and the substitution pattern on the maleamic acid backbone. capes.gov.brnih.gov Studies on various N-substituted maleamic acids have shown that the rate of hydrolysis is influenced by the electronic and steric nature of the substituent on the nitrogen atom. capes.gov.br In the case of this compound, the flexible carboxypentyl chain allows the terminal carboxylic acid to potentially influence the reaction, although the primary catalytic effect is dominated by the adjacent maleamic acid carboxyl group.

The general mechanism for the intramolecularly catalyzed hydrolysis is depicted below:

Intramolecular Attack: The deprotonated carboxylate group acts as a nucleophile, attacking the adjacent amide carbonyl carbon.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Formation of Anhydride: The intermediate collapses, expelling the amine (6-aminohexanoic acid) and forming maleic anhydride.

Hydrolysis of Anhydride: The maleic anhydride is quickly hydrolyzed in the aqueous environment to yield maleic acid.

The rate of amide cleavage in maleamic acids exhibits a strong dependence on pH. nih.govrsc.org For N-substituted maleamic acids, the hydrolysis is generally fastest in the acidic pH range. This is because the intramolecular catalysis requires the carboxylic acid group to be in its protonated form to a significant extent, allowing for the formation of the reactive anhydride intermediate. nih.gov As the pH increases, the concentration of the protonated carboxylic acid decreases, leading to a slower rate of hydrolysis.

Table 1: General pH-Rate Profile Characteristics for Maleamic Acid Hydrolysis nih.govrsc.org

| pH Range | Predominant Species | Rate of Hydrolysis |

| Acidic (pH < 4) | COOH (protonated) | High |

| Near-Neutral (pH 4-8) | COO- (deprotonated) | Decreasing |

| Basic (pH > 8) | COO- (deprotonated) | Low |

This table represents a generalized trend for maleamic acids. The exact pH at which the rate changes will depend on the pKa of the specific maleamic acid.

Cyclization to Maleimide (B117702) Derivatives

Another important transformation of this compound is its cyclization to form the corresponding N-(5-Carboxypentyl)maleimide. This reaction involves the elimination of a molecule of water and can be achieved through thermal or chemical means.

Heating this compound, either in the solid state or in a high-boiling point solvent, can induce cyclodehydration to the maleimide. This process, known as thermal imidization, is a common method for the synthesis of maleimides. The reaction proceeds through the intramolecular attack of the amide nitrogen on the carboxylic acid carbonyl group, followed by the elimination of water. The terminal carboxylic acid on the pentyl chain would likely require protection or specific reaction conditions to prevent intermolecular side reactions at high temperatures.

A more controlled and widely used method for the cyclization of maleamic acids is reagent-assisted imidization. A common and effective reagent system for this transformation is a mixture of acetic anhydride and a weak base, such as sodium acetate (B1210297). nih.gov

In this process, acetic anhydride acts as a dehydrating agent, while sodium acetate serves as a catalyst. The proposed mechanism involves the following steps:

Formation of a Mixed Anhydride: The carboxylic acid of the maleamic acid reacts with acetic anhydride to form a mixed anhydride intermediate.

Intramolecular Nucleophilic Attack: The amide nitrogen then performs an intramolecular nucleophilic attack on the carbonyl group of the mixed anhydride that is derived from the maleamic acid.

Elimination: A molecule of acetic acid is eliminated, leading to the formation of the maleimide ring.

This method is generally efficient and proceeds under milder conditions than thermal cyclodehydration, often providing higher yields and fewer side products.

Structural and Electronic Effects on Cyclization Efficiency

The conversion of this compound to its corresponding maleimide, N-(5-carboxypentyl)maleimide, is a key intramolecular cyclization reaction. The efficiency of this transformation is influenced by both structural and electronic factors. The rate of cyclization is dependent on the effective molarity of the reacting groups. The flexibility of the pentyl chain in this compound allows the terminal carboxylic acid and the amide group to come into close proximity, facilitating the intramolecular reaction.

Reversible Transamidation and Equilibrium Dynamics

Recent research has highlighted the dynamic nature of the amide bond in maleamic acids, which can undergo reversible transamidation under mild conditions without the need for a catalyst. nih.govnih.govnih.gov This process proceeds through an equilibrium with the corresponding anhydride and amine precursors. nih.govnih.govnih.gov For this compound, this means it can exist in equilibrium with maleic anhydride and 6-aminocaproic acid.

The position of the equilibrium is influenced by several factors, including the concentration of the reactants and the solvent. nih.gov The rate of transamidation is accelerated under conditions that favor the formation of the anhydride intermediate. nih.gov This dynamic behavior opens up possibilities for the use of this compound and its derivatives in the field of dynamic combinatorial chemistry. nih.govnih.gov The equilibrium can be shifted by external stimuli, such as changes in pH, which can protonate the amine and drive the equilibrium away from the maleamic acid form. nih.govnih.gov

Functional Group Modifications on the Carboxypentyl Chain

The carboxypentyl chain of this compound provides a versatile handle for further functionalization, allowing for the attachment of various molecules and moieties.

The terminal carboxylic acid of this compound, or more commonly its cyclized maleimide form (known as 6-maleimidohexanoic acid), can be readily converted into esters and amides. This is a widely used strategy in bioconjugation to link the maleimide functionality to other molecules.

A common method for amidation involves the activation of the carboxylic acid using N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester then readily reacts with primary amines to form a stable amide bond. 6-Maleimidohexanoic acid N-hydroxysuccinimide ester is a commercially available and widely used reagent for this purpose.

| Reactant | Reagent | Product |

| N-(5-Carboxypentyl)maleimide | N-Hydroxysuccinimide, Dicyclohexylcarbodiimide | N-(5-Carboxypentyl)maleimide N-hydroxysuccinimide ester |

| N-(5-Carboxypentyl)maleimide N-hydroxysuccinimide ester | Primary Amine (R-NH₂) | N'-(Alkyl)-N-(5-carboxypentyl)maleamic acid amide |

Esterification can be achieved through standard acid-catalyzed reactions with alcohols. The choice of alcohol can be tailored to introduce different functionalities.

Beyond the terminal carboxylic acid, the alkyl chain itself can be a target for functionalization, although this is less common. One potential strategy involves the synthesis of derivatives of 6-aminohexanoic acid with functional groups on the alkyl chain prior to its reaction with maleic anhydride. For instance, the use of a diaminocaproic acid derivative could introduce an additional amine group along the chain.

Another approach could involve the use of radical reactions to introduce functional groups onto the saturated alkyl chain, although this would likely lead to a mixture of products and require careful control of reaction conditions. More specific functionalization would generally be achieved through the synthesis of a pre-functionalized amino acid that is then used to create the maleamic acid.

Advanced Applications in Chemical Biology and Materials Science

Bioconjugation and Biofunctionalization Strategies

N-(5-Carboxypentyl)maleamic acid and its related chemical structures are integral to advanced strategies in bioconjugation, the process of chemically linking two or more molecules where at least one is a biomolecule thermofisher.com. These strategies leverage the compound's unique chemical properties to create stable, functional biomolecular complexes for therapeutic, diagnostic, and research applications.

In the field of bioconjugation, a linker is a chemical moiety that covalently connects two or more molecules. This compound serves as a precursor to heterobifunctional linkers, which possess two different reactive groups. This allows for the sequential coupling of different types of molecules. The maleamic acid is typically formed via the hydrolysis of a maleimide (B117702) group, which targets sulfhydryl groups on proteins or peptides, while the terminal carboxypentyl group provides a carboxylic acid handle for further reactions, often with primary amines through N-hydroxysuccinimide (NHS) ester chemistry thermofisher.com. The aliphatic pentyl chain offers a flexible spacer, which can help to preserve the biological activity of the conjugated molecules by minimizing steric hindrance.

The most common application of this chemical scaffold involves the maleimide functional group, which exhibits high selectivity for thiol groups (present in cysteine residues of proteins) under physiological conditions. The reaction proceeds via a Michael addition, forming a thiosuccinimide linkage. However, a significant drawback of this linkage is its instability; it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the bloodstream, which can lead to deconjugation and loss of function researchgate.netnih.gov.

To overcome this instability, the thiosuccinimide ring is intentionally hydrolyzed under basic conditions to its corresponding maleamic acid form prolynxinc.com. This ring-opening reaction creates a stable thioether bond that is no longer reversible researchgate.net. While effective, the hydrolysis of conjugates derived from classical maleimides can be slow and may result in a mixture of two regioisomeric maleamic acids, complicating the final product rsc.org. To address this, "Next Generation Maleimides," such as monobromomaleimides, have been developed. These reagents undergo rapid and selective conjugation, and their design facilitates a more efficient and quantitative hydrolysis to a single, stable maleamic acid product, preventing the retro-Michael pathway researchgate.net.

The primary goal of converting the thiosuccinimide linkage to a maleamic acid is to enhance conjugate stability. Studies have shown that while traditional maleimide-thiol conjugates can undergo thiol exchange, the hydrolyzed, ring-opened maleamic acid products are significantly more stable prolynxinc.com. The hydrolysis process is often promoted by incubating the conjugate in a slightly basic buffer (e.g., pH 8.0) at 37°C ucl.ac.uk.

Research comparing the two linkages has demonstrated a dramatic increase in stability for the maleamic acid form. For instance, the half-lives of ring-opened conjugates have been estimated to be over two years, representing a 100- to 500-fold slower rate of thiol exchange compared to their unhydrolyzed thiosuccinimide counterparts prolynxinc.com. This enhanced stability is crucial for therapeutic applications, such as antibody-drug conjugates (ADCs), where maintaining the link between the antibody and the cytotoxic payload in vivo is essential for efficacy and safety nih.govprolynxinc.com.

| Adduct Type | Key Feature | Reaction Pathway | Relative Stability | Estimated Half-Life (Thiol Exchange) | Reference |

|---|---|---|---|---|---|

| Thiosuccinimide | Cyclic imide structure | Reversible (Retro-Michael Reaction) | Low to Moderate | Hours to Days | researchgate.netprolynxinc.com |

| Maleamic Acid | Ring-opened amide and carboxylic acid | Irreversible | High | > 2 years | prolynxinc.com |

The principles underlying maleamic acid stabilization have spurred the development of novel crosslinking reagents. Homobifunctional crosslinkers with maleimide groups at both ends can be used to bridge two thiol-containing molecules. The stability of these crosslinks can be substantially improved by subsequent hydrolysis to the bis-maleamic acid form ucl.ac.uk.

Furthermore, derivatives such as N-allyl maleamic acid have been utilized as combination monomer/crosslinkers in polymerization reactions researchgate.net. In this methodology, the maleate double bond can participate in polymerization, while the pendant allyl groups on the resulting polymer chains can engage in further crosslinking reactions. This approach enables the formation of hydrogels without the need for an additional crosslinking agent researchgate.net. The development of next-generation maleimides, which are engineered for rapid hydrolysis post-conjugation, represents a significant advance, allowing for the creation of highly stable and homogeneous bioconjugates with greater efficiency researchgate.netucl.ac.uk.

Polymer Chemistry and Functional Material Design

Maleamic acids are important monomers in the synthesis of various biocompatible and biodegradable polymers, most notably poly(aspartic acid) (PASP) frontiersin.orghangta.group. PASP is a synthetic polypeptide that has attracted significant interest for biomedical applications due to its protein-like structure and facile modification capabilities frontiersin.orgnih.gov.

The typical synthesis route involves the reaction of maleic anhydride (B1165640) with a nitrogen source, such as ammonia (B1221849), to produce maleamic acid hangta.group. This monomer is then subjected to thermal polymerization, which results in the formation of poly(succinimide) (PSI), a precursor polymer frontiersin.orggoogle.com. The subsequent alkaline hydrolysis of the imide rings in the PSI backbone opens them to form poly(aspartic acid), which is a mixture of α and β peptide bonds frontiersin.org. By using a functionalized precursor like this compound, this process can be adapted to synthesize PASP derivatives with pendant functional groups, enabling the design of advanced biomaterials for drug delivery, tissue engineering, and other applications.

| Precursor Monomer | Intermediate Polymer | Final Polymer | Key Application Areas | Reference |

|---|---|---|---|---|

| Maleamic acid | Poly(succinimide) (PSI) | Poly(aspartic acid) (PASP) | Biomedical, Drug Delivery, Hydrogels | frontiersin.orgnih.gov |

| N-allyl maleamic acid | Poly(N-allyl maleamic acid) | Crosslinked Hydrogels | Sorbents, Membranes | researchgate.net |

Incorporation into Supramolecular Assemblies (e.g., Hydrogels)

The unique chemical structure of this compound, featuring a carboxyl group, an amide linkage, and a reactive maleamic acid moiety, makes it a candidate for the construction of supramolecular assemblies, including hydrogels. While direct studies on this compound for this specific application are not extensively documented, the principles of supramolecular chemistry and the behavior of similar maleamic acid-based amphiphiles provide a strong basis for its potential in this area.

Supramolecular hydrogels are formed through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which create a three-dimensional network capable of entrapping large amounts of water. A new class of homologous low molecular weight amphiphiles based on maleamic acid has been synthesized and investigated for its self-assembly properties, demonstrating the potential for these molecules to form thermoresponsive hydrogels researchgate.net. The formation of these gels is driven by the balance between the hydrophilic and hydrophobic portions of the molecules.

The carboxyl group of this compound can be deprotonated to form a carboxylate anion, which can participate in electrostatic interactions and hydrogen bonding. The pentyl chain provides a hydrophobic segment, while the amide and amic acid functionalities are capable of forming strong hydrogen bonds. This amphiphilic nature is crucial for self-assembly in aqueous environments.

Furthermore, copolymers of acrylic acid and maleic anhydride derivatives have been used to create metallo-supramolecular hydrogels mdpi.com. These systems utilize the coordination of metal ions with ligands on the polymer chains to form crosslinks. Similarly, this compound could be incorporated into polymer backbones, and its carboxyl group could serve as a coordination site for metal ions, leading to the formation of responsive hydrogel networks.

Copolymerization of N-allyl maleamic acid with acrylamide and acrylic acid has been shown to result in rapid crosslinking in water to form hydrogels researchgate.net. This indicates that the maleamic acid structure is conducive to forming hydrogel networks. The formation of supramolecular hydrogels can also be triggered by changes in pH. For hydrogelators with acid or amine groups, altering the pH of the aqueous phase changes the degree of ionization, which can control the sol-gel transition nih.gov.

Surface Modification and Coating Applications for Enhanced Biocompatibility or Adhesion

The ability to modify the surfaces of biomaterials is critical for improving their interaction with biological systems, including enhancing biocompatibility and promoting specific cellular adhesion. This compound possesses functional groups that make it a promising candidate for surface modification and coating applications. While specific studies detailing the use of this exact compound are limited, the general principles of surface chemistry and the reactivity of its constituent moieties provide a strong indication of its potential.

Surface modification techniques aim to alter the surface properties of a material without changing its bulk characteristics nih.govrsc.org. This can be achieved through various methods, including the covalent grafting of molecules onto the surface rsc.org. The carboxylic acid group of this compound can be activated to react with amine or hydroxyl groups present on a material's surface, forming stable amide or ester linkages. This covalent attachment ensures the long-term stability of the coating.

The presence of both a hydrophilic carboxyl group and a hydrophobic pentyl chain gives this compound an amphiphilic character. This allows it to alter the surface energy and wettability of a material, which are critical factors in determining protein adsorption and subsequent cellular responses rsc.org. By creating surfaces with controlled hydrophilicity, it is possible to modulate protein adhesion and, consequently, cell attachment and proliferation nih.gov.

Furthermore, the maleamic acid moiety can be converted to a maleimide group, which is highly reactive towards thiol groups found in cysteine residues of proteins. This specific reactivity can be exploited to immobilize proteins or peptides onto a surface in a controlled orientation, which is crucial for presenting bioactive signals to cells.

The goal of many surface modification strategies for biomaterials is to create a surface that mimics the natural cellular environment. By attaching molecules like this compound, it is possible to introduce functional groups that can then be used to immobilize biomolecules such as growth factors or adhesion peptides. This functionalization can significantly enhance the biocompatibility and bioactivity of the implant surface.

Electrochemical Applications in Energy Storage

Investigation as an Organic Anode Material in Battery Technologies (e.g., Lithium-Ion Batteries)

The search for new, high-performance anode materials for lithium-ion batteries (LIBs) has led to the investigation of various organic compounds. Maleamic acid and its derivatives have emerged as promising candidates due to their potential for high specific capacity, low cost, and ease of synthesis mdpi.comresearchgate.net. Low-molecular-weight carbonyl-containing compounds, in general, are considered beneficial for energy storage in secondary batteries mdpi.comresearchgate.net.

A study investigating maleamic acid (MA) as an anode material in a LIB demonstrated its potential mdpi.comresearchgate.net. The MA was mixed with carbon black to form the anode electrode. The presence of carbonyl groups in the maleamic acid backbone is key to its electrochemical activity, as these groups can participate in redox reactions with lithium ions.

The research aimed to prepare a novel carbonyl compound containing a maleamic acid backbone to serve as a new anode material for LIBs mdpi.comresearchgate.net. The electrochemical properties of the maleamic acid-based anode were investigated in coin cells with lithium metal as the reference electrode mdpi.comresearchgate.net. The results indicated that the maleamic acid anode delivered a high reversible capacity, suggesting its viability as an anode material mdpi.comresearchgate.net.

The study highlighted that the combination of maleamic acid with carbon black can enhance the performance of the lithium-ion battery, with the maleamic acid component playing a significant role that outweighs that of traditional carbon black alone mdpi.comresearchgate.net. This is attributed to the ability of maleamic acid to reduce cell impedance by reforming its chemical structure into new nitrogen-based compounds with high ionic diffusion mdpi.comresearchgate.netsemanticscholar.org.

Electrochemical Performance and Stability Studies

The electrochemical performance and stability of maleamic acid-based anodes have been evaluated through various electrochemical measurements. A key finding is that a maleamic acid (MA) anode electrode can deliver a high reversible capacity of approximately 685 mAh g⁻¹ in the first cycle mdpi.comresearchgate.net. This is a significant improvement over the pristine carbon black electrode.

The rate capability of the MA electrode was also found to be superior. At different C-rates (a measure of the rate at which a battery is discharged relative to its maximum capacity), the MA electrode showed varying initial capacities: 171.9 mAh g⁻¹ at 0.1 C, 394.8 mAh g⁻¹ at 0.2 C, 321.9 mAh g⁻¹ at 0.5 C, 218.8 mAh g⁻¹ at 1 C, and 130.2 mAh g⁻¹ at 2 C mdpi.com. Upon returning to a 0.1 C rate after 50 cycles, the discharge capacity recovered to 685.4 mAh g⁻¹, indicating good reversibility and stability mdpi.com.

The cyclability of the MA electrode was also found to be superior to that of many previously reported aliphatic and aromatic compounds mdpi.com. The stable capacity of the Super-P (SP) carbon black electrode was about 227.8 mAh g⁻¹, which allowed for the calculation of the exact capacity of the maleamic acid to be 571.5 mAh g⁻¹, corresponding to the involvement of approximately 2.5 lithium ions in the redox reaction at the MA electrode mdpi.com.

Electrochemical impedance spectroscopy (EIS) revealed that the maleamic acid significantly reduces the cell impedance. This is attributed to the reformation of its chemical structure into new nitrogen-based, highly ionic diffusion compounds mdpi.comresearchgate.netsemanticscholar.org. The redox reaction of maleamic acid was found to be harmless and to effectively create continuous channels for ionic transfer, which inhibits the formation of a solid electrolyte interphase (SEI) and reduces interface impedance mdpi.com.

| Electrochemical Performance of Maleamic Acid Anode | |

| Metric | Value |

| First Cycle Reversible Capacity | ~685 mAh g⁻¹ mdpi.comresearchgate.net |

| Capacity at 0.1 C | 171.9 mAh g⁻¹ (initial) mdpi.com |

| Capacity at 0.2 C | 394.8 mAh g⁻¹ (initial) mdpi.com |

| Capacity at 0.5 C | 321.9 mAh g⁻¹ (initial) mdpi.com |

| Capacity at 1 C | 218.8 mAh g⁻¹ (initial) mdpi.com |

| Capacity at 2 C | 130.2 mAh g⁻¹ (initial) mdpi.com |

| Recovered Capacity at 0.1 C (after 50 cycles) | 685.4 mAh g⁻¹ mdpi.com |

| Calculated Capacity of Maleamic Acid | 571.5 mAh g⁻¹ mdpi.com |

Design of Biochemical Probes and Tools

Synthesis of Fluorescent Labeling Reagents Derived from Maleamic Acid Frameworks

Fluorescent labeling reagents are essential tools in chemical biology for the visualization and tracking of biomolecules. The synthesis of these reagents often involves the functionalization of a fluorophore with a reactive group that can covalently attach to a target molecule. Maleamic acid frameworks, including this compound, offer a versatile scaffold for the design of such reagents.

The key to a labeling reagent is a reactive moiety that can form a stable covalent bond with a functional group on the target biomolecule, such as an amine or a thiol. The maleamic acid structure contains a carboxylic acid and an amide. The carboxylic acid can be activated to react with primary amines.

Furthermore, maleamic acid can be cyclized to form a maleimide. Maleimides are well-known for their high reactivity and specificity towards thiol groups, which are present in the amino acid cysteine. This thiol-maleimide reaction is a widely used strategy for labeling proteins and peptides. Therefore, a fluorescent dye could be attached to the this compound backbone, and the maleamic acid moiety could then be converted to a maleimide to create a thiol-reactive fluorescent probe.

The synthesis of fluorescent probes often involves coupling a fluorophore that has a carboxylic acid group with a molecule containing an amine. This compound itself has a carboxylic acid. Alternatively, the amide of the maleamic acid can be hydrolyzed to reveal a primary amine, which can then be reacted with an amine-reactive fluorescent dye, such as one containing an N-hydroxysuccinimide (NHS) ester or an isothiocyanate group.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanics forms the bedrock of our understanding of chemical bonding and reactivity. Through quantum mechanical calculations, it is possible to map out the energetic landscapes of chemical reactions, identifying the most likely pathways and the structures of transient intermediates.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. youtube.comyoutube.com It is particularly well-suited for studying the reaction mechanisms of organic molecules. A key reaction of maleamic acids is their cyclodehydration to form the corresponding maleimides. lew.ro

For N-(5-Carboxypentyl)maleamic acid, DFT calculations could be employed to investigate the mechanism of its conversion to N-(5-carboxypentyl)maleimide. This would involve calculating the energies of the reactant, product, and any intermediates and transition states along the reaction pathway. A plausible mechanism, often catalyzed by acid, involves the protonation of the amide oxygen, followed by nucleophilic attack of the carboxylic acid group and subsequent dehydration. researchgate.netresearchgate.netacs.org

A hypothetical reaction coordinate diagram for the acid-catalyzed cyclization of this compound, as could be determined by DFT calculations, is presented below. The energies are illustrative and represent typical values for such a transformation.

Hypothetical Reaction Coordinate Diagram for the Cyclization of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| R | This compound (reactant) | 0 |

| TS1 | First transition state (protonation) | +15 |

| INT | Protonated intermediate | +5 |

| TS2 | Second transition state (cyclization) | +25 |

| P | N-(5-Carboxypentyl)maleimide (product) | -10 |

Table is based on hypothetical DFT calculation results.

These calculations would provide crucial insights into the rate-determining step of the reaction and how substituents on the carboxypentyl chain might influence the reaction kinetics. researchgate.net

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or high-throughput screening. Semiempirical methods, such as AM1, PM3, and PM7, offer a faster, albeit less accurate, alternative. nih.govwikipedia.orgacs.org These methods are parameterized using experimental data to simplify the complex equations of quantum mechanics. nih.govacs.org

For this compound, semiempirical methods could be used for an initial, rapid assessment of its electronic properties. This includes calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. Partial atomic charges, which indicate the distribution of electron density within the molecule, can also be calculated to identify potential sites for nucleophilic or electrophilic attack.

Hypothetical Electronic Properties of this compound from Semiempirical Calculations

| Property | Calculated Value |

| HOMO Energy | -9.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Partial Charge on Amide Carbonyl Carbon | +0.45 |

| Partial Charge on Amide Nitrogen | -0.30 |

Table is based on hypothetical semiempirical calculation results.

These preliminary calculations can guide more rigorous DFT studies and help in understanding the molecule's general reactivity patterns. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The carboxypentyl chain of this compound imparts significant conformational flexibility. rsc.orgtandfonline.com Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govnih.gov

An MD simulation of this compound, likely in a solvent like water, would involve numerically solving Newton's equations of motion for all the atoms in the system. biorxiv.org This would generate a trajectory of the molecule's movements over time, providing a detailed picture of its accessible conformations. Analysis of this trajectory can reveal the most stable conformers, the flexibility of different parts of the molecule, and the nature of intramolecular and intermolecular hydrogen bonds.

Properties such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg) can be calculated from the MD trajectory to quantify the molecule's structural stability and compactness over time. For instance, a plot of Rg over the simulation time would indicate whether the molecule adopts a more extended or a more compact conformation.

Structure-Reactivity Relationship Prediction and Rational Design

A key goal of computational chemistry is to establish structure-activity and structure-reactivity relationships (SAR and SRR). uni-bonn.dechemrxiv.org By systematically modifying the structure of this compound in silico and calculating its properties, it is possible to build models that predict how these changes will affect its reactivity or biological activity. nih.govchemrxiv.org

For example, DFT calculations could be performed on a series of derivatives where the length of the alkyl chain is varied, or where substituents are introduced. By correlating the calculated activation energies for cyclization with specific structural features, a quantitative structure-reactivity relationship (QSRR) could be developed. This QSRR model could then be used to rationally design new derivatives with desired reactivity profiles, for instance, to optimize the conditions for maleimide (B117702) formation.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Analysis for Structural Elucidation of the Compound and Its Derivatives

Spectroscopic techniques provide detailed information about the molecular structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. For a compound structurally similar to N-(5-Carboxypentyl)maleamic acid, specifically maleic acid, the two equivalent olefinic protons exhibit a singlet peak in the range of 6.2-6.4 ppm. bipm.org The exact chemical shift can be affected by factors such as the solvent, temperature, concentration, and pH. bipm.org The carboxylic acid and amide protons would likely appear as broad singlets at lower fields, though their positions can be highly variable and they may exchange with deuterated solvents like D₂O. bipm.orgreddit.com The protons of the carboxypentyl chain would exhibit characteristic multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of a molecule. For maleic acid, a related structure, the olefinic carbons and the carboxylic acid carbons have distinct chemical shifts. chemicalbook.com In this compound, one would expect to see signals for the two distinct carbonyl carbons (one from the carboxylic acid and one from the amide), the two olefinic carbons of the maleamic acid moiety, and the carbons of the pentyl chain.

| Proton Type | Expected Chemical Shift (ppm) |

| Olefinic (=CH) | ~6.2 - 6.4 |

| Carboxylic Acid (-COOH) | Variable, downfield |

| Amide (-NH) | Variable, downfield |

| Aliphatic (-CH₂) | ~1.3 - 3.5 |

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165 - 185 |

| Olefinic (=CH) | ~130 - 140 |

| Aliphatic (-CH₂) | ~20 - 40 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Key functional groups in this compound and their expected IR absorption ranges include:

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid. libretexts.org

N-H Stretch (Amide): A moderate absorption is anticipated in the 3500-3300 cm⁻¹ range. ucla.edu Secondary amides typically show a single N-H stretch. libretexts.org

C-H Stretch: Absorptions for C-H bonds in the alkyl chain will appear in the 2960-2850 cm⁻¹ region. libretexts.org The C-H stretch of the double bond is expected around 3100-3010 cm⁻¹. ucla.edu

C=O Stretch (Carbonyl): Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears between 1760-1690 cm⁻¹. libretexts.org The amide C=O stretch (Amide I band) is found in the 1690-1630 cm⁻¹ region. ucla.edu

C=C Stretch: The carbon-carbon double bond stretch will likely produce a moderate band in the 1680-1620 cm⁻¹ range. ucla.edu

C-O Stretch (Carboxylic Acid): A band for the C-O single bond stretch is expected between 1320-1210 cm⁻¹. libretexts.org

N-H Bend (Amide): The N-H bend (Amide II band) typically appears around 1550 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H (Amide) | 3500 - 3300 | Moderate |

| C-H (Alkane) | 2960 - 2850 | Strong |

| C-H (Alkene) | 3100 - 3010 | Moderate |

| C=O (Carboxylic Acid) | 1760 - 1690 | Strong |

| C=O (Amide) | 1690 - 1630 | Strong |

| C=C (Alkene) | 1680 - 1620 | Moderate |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The chromophores in this compound are the carbon-carbon double bond and the carbonyl groups.

The expected electronic transitions are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. pharmatutor.org They are typically observed for compounds with unsaturated centers like alkenes and carbonyls. pharmatutor.org These transitions are generally of high intensity.

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. pharmatutor.org These transitions are of lower energy and, therefore, occur at longer wavelengths but are typically much lower in intensity ("forbidden" transitions). pharmatutor.org

The presence of conjugation between the C=C double bond and the C=O group of the amide will influence the position and intensity of these absorptions.

Mass Spectrometry for Molecular Confirmation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov This technique is essential for confirming the molecular formula of this compound and its derivatives. The high resolving power of HRMS instruments, such as Orbitrap-based systems, allows for the differentiation of compounds with very similar nominal masses. nih.gov The accuracy of the mass measurement is typically within a few parts per million (ppm). nih.gov HRMS is also a valuable tool for monitoring the progress of reactions by detecting the presence of starting materials, intermediates, and products in a reaction mixture. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. youtube.com This fragmentation spectrum provides valuable information about the structure of the original ion. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation and quantification of this compound, ensuring its purity and monitoring its behavior in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound due to its high sensitivity and selectivity. The technique is particularly well-suited for non-volatile and thermally labile molecules.

Research Findings:

In a typical LC-MS/MS analysis, this compound would be separated on a reverse-phase column, such as a C18 column, using a mobile phase gradient of water and acetonitrile, often with a small percentage of formic acid to improve protonation and ionization efficiency.

Under positive ion electrospray ionization (ESI+), the molecule is expected to readily form a protonated molecular ion [M+H]⁺. Subsequent fragmentation in the collision cell (MS/MS) would likely involve characteristic losses. Key fragmentation pathways for N-alkyl amides and carboxylic acids include the loss of water (H₂O) and the cleavage of the amide bond. miamioh.edulibretexts.org For this compound, prominent fragment ions would be anticipated from the cleavage of the bond between the nitrogen and the carbonyl group, as well as fragmentation of the carboxypentyl chain. The detection of these specific parent and daughter ion transitions in Multiple Reaction Monitoring (MRM) mode allows for highly selective and quantitative analysis, even in complex biological or material matrices. nih.govncsu.edu

Table 1: Predicted LC-MS/MS Parameters for this compound Analysis

| Parameter | Predicted Value/Condition |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Parent Ion (m/z) | [M+H]⁺ |

| Key Fragment Ions | Loss of H₂O, cleavage of amide bond, fragmentation of the alkyl chain |

| LC Column | C18 Reverse-Phase |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid and amide functional groups, is non-volatile and requires derivatization prior to GC-MS analysis to increase its volatility and thermal stability. researchgate.net

Research Findings:

Common derivatization strategies for compounds containing carboxylic acid and amide moieties include silylation and esterification. nih.govresearchgate.net

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netresearchgate.net This process significantly reduces the polarity and increases the volatility of the analyte.

Esterification: The carboxylic acid group can be converted to an ester, for example, a methyl ester, using reagents like BF₃/methanol or by reaction with diazomethane. This derivatization also enhances volatility.

Following derivatization, the resulting derivative can be separated on a non-polar GC column and detected by mass spectrometry. The mass spectrum of the derivatized this compound would exhibit a molecular ion peak corresponding to the derivatized molecule and characteristic fragmentation patterns that can be used for structural confirmation and quantification. For instance, silylated compounds often show characteristic ions resulting from the loss of methyl groups or the entire TMS moiety. jmb.or.kr

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the potential for side reactions. nih.govnih.gov

Table 2: Common Derivatization Strategies for GC-MS Analysis of this compound

| Derivatization Method | Reagent | Target Functional Group |

| Silylation | BSTFA, MSTFA | Carboxylic acid, Amide |

| Esterification | BF₃/Methanol | Carboxylic acid |

Specialized Characterization for Material Applications

When this compound is incorporated into materials, specialized analytical techniques are employed to characterize the resulting properties of the bulk material or surface.

Research Findings:

Rheometry: The incorporation of this compound into polymeric systems can significantly alter their rheological properties. Rheometry is used to measure the flow and deformation of materials in response to an applied force. The presence of the maleamic acid moiety can introduce hydrogen bonding and other intermolecular interactions, potentially increasing the viscosity and altering the viscoelastic properties of the polymer melt or solution. nih.govmdpi.com Studies on polymers modified with maleic anhydride (B1165640), a precursor to maleamic acids, have shown that such modifications can lead to increased melt elasticity and strain hardening, which are desirable for certain processing applications. nyu.edubohrium.com

Electron Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the morphology and microstructure of materials containing this compound. For instance, if the compound is used as a compatibilizer in a polymer blend, SEM can reveal the size and distribution of the dispersed phase, providing insights into the effectiveness of the compatibilization.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. cea.frcea.fr If this compound is used to functionalize a surface, XPS can confirm its presence and provide details about its chemical bonding. High-resolution XPS spectra of the C 1s, O 1s, and N 1s regions would show characteristic peaks corresponding to the different chemical environments of these atoms within the maleamic acid structure (e.g., C=O, C-N, C-C, O=C-O). nih.govresearchgate.net This is particularly useful for verifying the successful covalent attachment of the molecule to a substrate. nih.govresearchgate.net

Table 3: Specialized Characterization Techniques for Material Applications

| Technique | Information Obtained |

| Rheometry | Viscosity, viscoelasticity, flow behavior |

| Electron Microscopy (SEM/TEM) | Surface morphology, microstructure, phase distribution |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical bonding states |

Biochemical Significance and in Vitro Studies Excluding Direct Clinical or Pharmacological Outcomes

Metabolic Profiling and Identification

The identification of N-(5-Carboxypentyl)maleamic acid and similar compounds in biological systems provides insight into metabolic pathways.

Detection as a Metabolite in Biological Systems

While direct evidence for this compound as a naturally occurring metabolite is not extensively documented in the provided search results, the metabolism of related compounds is known. For instance, N-methyl-4-pyridone-5-carboxamide has been identified as a major normal metabolite of nicotinic acid in rat urine, indicating that the carboxamide structure is recognized and processed within biological systems. nih.gov The decomposition of N-substituted maleimides can lead to the formation of maleamic acid derivatives, suggesting a potential pathway for their appearance in biological fluids. tandfonline.com

Role in Xenobiotic Metabolism Studies

The study of xenobiotics, or foreign compounds in the body, often involves the analysis of their metabolic byproducts. Maleamic acid derivatives can be formed from the metabolism of certain xenobiotics. For example, N-substituted maleimides, which have applications as chemical probes and have been investigated for their biological activities, can undergo hydrolysis to form the corresponding maleamic acid derivatives. tandfonline.com This conversion is a crucial consideration in understanding the stability and ultimate fate of such compounds within a biological environment. tandfonline.com

In Vitro Evaluation of Synthesized Derivatives for Biological Activity

The synthesis of various maleamic acid derivatives has enabled the exploration of their potential biological effects in controlled laboratory settings.

Assessment of Antifungal Properties of Maleamic Acid Derivatives

Several studies have highlighted the antifungal potential of maleamic acid derivatives against a range of pathogenic fungi.

A study evaluating five maleamic acid derivatives demonstrated significant activity against both dermatophytes and invasive fungi. researchgate.net Notably, one derivative showed 100% growth inhibition of Trichophyton soudanense at multiple concentrations and similar high efficacy against Trichophyton violaceum and Aspergillus species at the highest concentration tested. researchgate.net Another derivative was highly effective against Trichophyton rubrum, Trichophyton violaceum, and Penicillium marneffei at its highest concentration. researchgate.net The antifungal activity of these derivatives was found to be concentration-dependent. researchgate.net

The synthesis of N-substituted maleimides, which are precursors to maleamic acids, has also yielded compounds with notable antifungal properties. tandfonline.comtandfonline.comnih.gov These compounds have shown relatively strong antifungal effects, with minimum inhibitory concentrations (MICs) in the range of 0.5–4 µg/ml. tandfonline.com One particular maleimide (B117702) derivative, referred to as MPD, exhibited potent fungicidal action and was effective in preventing biofilm formation. nih.goveurekalert.org Mechanistic studies suggest that the antifungal action of some maleimide derivatives may involve the disruption of cell membranes and interference with iron ion homeostasis. tandfonline.comnih.goveurekalert.org

Table 1: Antifungal Activity of Select Maleamic Acid Derivatives

| Derivative | Fungal Species | Activity |

| Derivative A | Trichophyton soudanense | 100% growth inhibition at three different concentrations |

| Derivative A | Trichophyton violaceum, Aspergillus species | 100% growth inhibition at the highest concentration |

| Derivative A1 | Trichophyton rubrum, Trichophyton violaceum, Penicillium marneffei | 100% growth inhibition at the highest concentration |

| Derivative A2 | Trichophyton violaceum | 100% growth inhibition at the highest concentration |

| Derivative A2 | Aspergillus fumigatus | 100% growth inhibition at the three highest concentrations |

| Derivative A3 | Trichophyton rubrum | 100% growth inhibition at the two highest concentrations |

| Derivative B | Trichophyton rubrum | 100% growth inhibition at the highest concentration |

| Source: researchgate.net |

Evaluation of Antibacterial Properties of Maleamic Acid Derivatives

The antibacterial potential of maleamic acid derivatives has also been investigated against various pathogenic bacteria.

A comparative study tested five maleamic acid derivatives against Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, Salmonella typhimurium, Proteus mirabilis) and a Gram-positive bacterium (Staphylococcus aureus). researchgate.net The results indicated that all tested compounds possessed good antibacterial activities, with the highest growth inhibition zones observed against S. aureus and P. aeruginosa (30 mm), followed by E. coli (28 mm), S. typhimurium (23 mm), and P. mirabilis (14 mm). researchgate.net

Maleic acid itself has demonstrated antimicrobial activity against Enterococcus faecalis biofilms, both alone and in combination with other agents. nih.gov Furthermore, some maleopimaric acid derivatives have shown pronounced antimicrobial activity against both Gram-negative and Gram-positive microorganisms. researchgate.net

Table 2: Maximum Inhibition Zone Diameters of Maleamic Acid Derivatives Against Pathogenic Bacteria

| Bacterial Species | Gram Stain | Maximum Inhibition Zone (mm) |

| Staphylococcus aureus | Positive | 30 |

| Pseudomonas aeruginosa | Negative | 30 |

| Escherichia coli | Negative | 28 |

| Salmonella typhimurium | Negative | 23 |

| Proteus mirabilis | Negative | 14 |

| Source: researchgate.net |

Mechanistic Studies of Enzyme-Substrate Interactions (e.g., Deformylase Substrates)

The interaction of maleic acid and its derivatives with enzymes has been a subject of study. Maleic acid has been identified as an inhibitor of enzyme reactions that are induced by sulfhydryl (SH) compounds. nih.govnih.gov This suggests that the double bond in the maleic acid structure can react with the thiol groups of cysteine residues in enzymes, which is a mechanism shared by N-substituted maleimides, known inhibitors of enzymes with reactive cysteinyl residues. tandfonline.com While specific studies on this compound as a deformylase substrate were not found in the search results, the general reactivity of the maleamic acid structure towards enzymes is established.

Biochemical Assay Development Utilizing Maleamic Acid Scaffolds

The structural features of maleamic acids, including the presence of a reactive double bond (in its maleimide precursor), a carboxylic acid, and an amide linkage, make them and their derivatives versatile components in the development of biochemical assays and bioconjugation strategies. While specific assays utilizing this compound are not prominently documented, the principles of using similar scaffolds are well-established.

Scaffolds in a biochemical context, such as for tissue engineering or diagnostics, serve as a substrate for cellular interaction or molecular recognition. nih.govnih.gov The surface properties of these scaffolds are paramount, as they dictate the adsorption of proteins and subsequent biological responses. nih.gov The carboxylic acid group, such as the one present in this compound, offers a key functional handle for modifying scaffold surfaces. It can be used to attach biomolecules, alter surface charge, and control hydrophilicity, thereby influencing protein adsorption and cell adhesion in a controlled manner. nih.govresearchgate.net For example, the maleic acid segment of certain copolymers has been shown to form strong bonds with surfaces like hydroxyapatite, a component of bone, which is a desirable characteristic for scaffolds in bone tissue engineering. researchgate.net

In the development of activity-based probes and other diagnostic assays, linker molecules are crucial for connecting a reporting molecule (like a fluorophore or an enzyme substrate) to a recognition element. The stability and chemical properties of the linker are critical for the assay's performance. nih.gov Carboxylic acid-containing linkers are common, but their use can sometimes lead to background signals from hydrolysis. nih.gov Research into designing more stable linkers, for instance by adding shielding chemical groups near the ester bond formed from the carboxylic acid, has been successful in creating more robust probes for detecting enzyme activity in complex biological samples. nih.gov The N-(5-Carboxypentyl) group provides a flexible spacer arm and a terminal carboxylate that can be used in such linker strategies, either for surface immobilization or for conjugation to other molecules in an assay system.

Derivatives of nitrilotriacetic acid, which are used for immobilizing proteins in assays via metal-ion affinity chromatography, sometimes incorporate a carboxypentyl group, demonstrating the utility of this specific chain length and functional group in creating tools for biochemical analysis. scbt.com

Table 2: Application Principles of Maleamic Acid-Related Scaffolds in Biochemical Assays

| Application Area | Principle of Utility | Relevant Functional Groups | Reference |

|---|---|---|---|

| Surface Modification | Covalent attachment to surfaces (e.g., hydroxyapatite) to control protein adsorption and cell adhesion. | Carboxylic Acid | nih.govresearchgate.net |

| Bioconjugation Linkers | The carboxypentyl group acts as a flexible spacer to link reporter molecules to recognition units in an assay. | Carboxylic Acid, Amide | nih.gov |

| Protein Immobilization | Used in derivatives (e.g., with nitrilotriacetic acid) to create affinity tags for capturing proteins in purification or assay formats. | Carboxylic Acid, Amine (in derivatives) | scbt.com |

| Tissue Engineering Scaffolds | Mimics the natural extracellular matrix to provide support for cell adhesion, proliferation, and organization. | Amide, Carboxylic Acid | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of maleamic acids, including N-(5-Carboxypentyl)maleamic acid, often involves the reaction of a primary amine with maleic anhydride (B1165640). researchgate.netjocpr.com While effective, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic routes.

Current research is focused on:

Green Solvents: Replacing conventional solvents like toluene (B28343) and DMF with greener alternatives such as ethyl lactate (B86563) and 2-methyl THF is a key objective. geneseo.edugeneseo.edu

Catalyst Optimization: Investigating new catalysts to facilitate one-step reaction mechanisms, potentially reducing reaction times and energy consumption. geneseo.edu

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

These efforts align with the principles of green chemistry, aiming to produce this compound and related compounds through processes that are safer, more efficient, and have a reduced environmental impact.

Advanced Bioconjugation Strategies with Enhanced Control and Stability

Maleimide-based chemistry is a cornerstone of bioconjugation, particularly for the site-selective modification of proteins at cysteine residues. researchgate.netyoutube.com However, the stability of the resulting thio-succinimide linkage has been a subject of ongoing research. researchgate.netnih.gov

Future research is directed towards:

Next-Generation Maleimides (NGMs): Developing novel maleimide (B117702) derivatives that offer faster reaction kinetics and form more stable conjugates. acs.orgrsc.orgrsc.org This includes diiodomaleimides, which have shown promise in creating robust protein-protein conjugates. acs.org

Thiazine (B8601807) Formation: Exploring alternative conjugation strategies, such as the formation of a thiazine structure when a peptide with an N-terminal cysteine is conjugated to a maleimide reagent, leading to increased stability. nih.gov

Controlled Conjugation: Devising methods to precisely control the number and location of modifications on a protein, which is crucial for creating homogeneous and well-defined bioconjugates for applications like antibody-drug conjugates (ADCs). rsc.orgrsc.orgrsc.org

These advancements will enable the creation of more effective and reliable bioconjugates for therapeutic and diagnostic purposes.

Rational Design and Synthesis of Next-Generation Functional Materials

The unique chemical properties of maleamic acids and their maleimide counterparts make them valuable building blocks for a wide range of functional materials. bham.ac.ukrsc.org

Emerging research in this area includes: